molecular formula C6H5ClN4S B1296437 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 85426-79-5

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1296437
CAS RN: 85426-79-5
M. Wt: 200.65 g/mol
InChI Key: XIGOZRPGXGIKFT-UHFFFAOYSA-N
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Description

“4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are well known due to their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with EtONa in EtOH, at ca. 20 °C, for 2 h, to give exclusively 4-chloro-6-ethoxy-2-(methylthio)pyrimidine .


Molecular Structure Analysis

The structure of the compound comprises a non-planar molecule with only one intramolecular close-contact association between a piperidinyl C—H group and a pyrimidine N atom . The pyrimidine–methylthio torsion angle is 5.7 (2)° .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine serves as an intermediate for the synthesis of various disubstituted pyrazolo[3,4-d]pyrimidines, which can exhibit valuable pharmacological properties (Ogurtsov & Rakitin, 2021). The compound's synthesis involves a two-step process from commercially available precursors, highlighting its accessibility for research and pharmaceutical applications.

Pharmacological Potential

Research has demonstrated the significant analgesic activity and non-toxicity of certain derivatives of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidines (Ofitserova et al., 2020). This suggests potential applications in developing new pain relief medications.

Herbicidal Applications

Pyrazolo[3,4-d]pyrimidine derivatives, including those involving 4-chloro-6-(methylthio) modifications, have shown herbicidal activities. Specific compounds demonstrated inhibition against the root growth of certain plants like Brassica napus and Echinochloa crusgalli (Luo et al., 2017), indicating potential use in agricultural sciences.

Potential in Cancer Research

A study on 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, related structurally to 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, revealed their potential as cyclin-dependent kinase 2 (CDK2) inhibitors, with implications for anticancer research (Cherukupalli et al., 2018). This opens avenues for developing new therapeutic agents targeting specific cancer pathways.

Nucleoside Synthesis

The compound has been used in the synthesis of novel nucleosides. For instance, glycosylation of 4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine led to the production of various nucleoside analogs (Cottam et al., 1983). These analogs are essential for studying nucleic acid behavior and could be potential therapeutic agents.

Safety And Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The complexity of the chemistry of pyrimidines means that it is often difficult to access specific pyrimidine targets from a simple and symmetrical pyrimidine scaffold, indicating the necessity for asymmetrical and sometimes multi-functionalized scaffolds . This suggests that future research could focus on developing new methods for the synthesis of asymmetrical and multi-functionalized pyrimidines.

properties

IUPAC Name

4-chloro-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-9-4(7)3-2-8-11-5(3)10-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGOZRPGXGIKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321116
Record name 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

85426-79-5
Record name 85426-79-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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